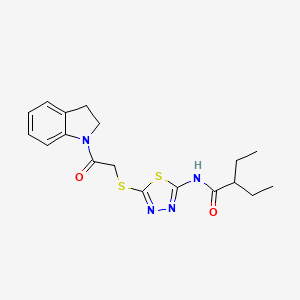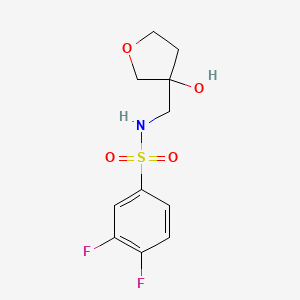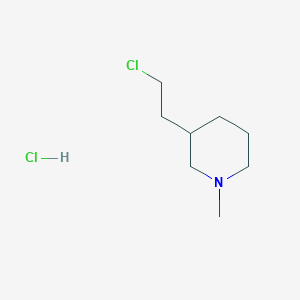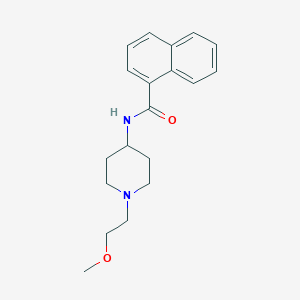
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide is a complex organic compound that features a unique structure combining furan, pyridine, and nicotinamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-pyridine intermediate: This step involves the coupling of a furan derivative with a pyridine derivative using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Introduction of the nicotinamide moiety: The intermediate is then reacted with a nicotinamide derivative under suitable conditions to form the final product. This step may involve amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidizing agents: m-Chloroperbenzoic acid, potassium permanganate.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution reagents: N-bromosuccinimide, sulfuric acid.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Introduction of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure that may interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Wirkmechanismus
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide involves its interaction with specific molecular targets. The furan and pyridine moieties may facilitate binding to enzymes or receptors, while the nicotinamide group can participate in redox reactions. These interactions can modulate biological pathways, making the compound a potential candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide derivatives: Compounds like N-methylnicotinamide and N-ethylnicotinamide share the nicotinamide moiety but differ in their side chains.
Furan derivatives: Compounds like furfurylamine and furan-2-carboxylic acid share the furan ring but have different functional groups.
Pyridine derivatives: Compounds like pyridine-3-carboxamide and 2-chloropyridine share the pyridine ring but differ in their substituents.
Uniqueness
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide is unique due to its combination of furan, pyridine, and nicotinamide moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions and applications that are not possible with simpler analogs.
Eigenschaften
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-17-15(3-2-5-19-17)16(21)20-9-12-7-14(10-18-8-12)13-4-6-23-11-13/h2-8,10-11H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTDANFZLICFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane](/img/structure/B2720869.png)
![2-(1-benzyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2720873.png)
![Ethyl 4-[(4-chlorophenyl)amino]-8-cyanoquinoline-3-carboxylate](/img/structure/B2720874.png)
![[(Diphenylphosphoroso)imino]diphenylphosphinous acid](/img/structure/B2720876.png)
![(2,5-dimethylfuran-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2720877.png)
![3-oxo-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2720878.png)


![2-Chloro-5-[(4-phenylpiperazin-1-yl)methyl]pyrazine](/img/structure/B2720883.png)

![2-chloro-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B2720886.png)
![(1S)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2720888.png)
![8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2720889.png)
